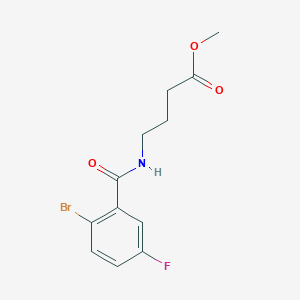
n4-(3-(1h-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine typically involves the condensation of a pyrazole derivative with a chloropyrimidine precursor. One common method includes:
Starting Materials: 3-(1H-Pyrazol-1-yl)propylamine and 6-chloropyrimidine-2,4-diamine.
Reaction Conditions: The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule.
相似化合物的比较
Similar Compounds
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-fluoropyrimidine-2,4-diamine: Similar structure but with a fluorine atom instead of chlorine.
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-bromopyrimidine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.
N4-(3-(1H-Pyrazol-1-yl)propyl)-6-iodopyrimidine-2,4-diamine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of N4-(3-(1H-Pyrazol-1-yl)propyl)-6-chloropyrimidine-2,4-diamine lies in its specific chlorine substitution, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets.
属性
分子式 |
C10H13ClN6 |
|---|---|
分子量 |
252.70 g/mol |
IUPAC 名称 |
6-chloro-4-N-(3-pyrazol-1-ylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13ClN6/c11-8-7-9(16-10(12)15-8)13-3-1-5-17-6-2-4-14-17/h2,4,6-7H,1,3,5H2,(H3,12,13,15,16) |
InChI 键 |
RWIATDIRGRWCJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)CCCNC2=CC(=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



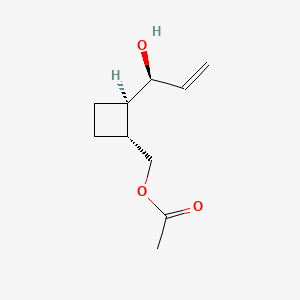
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
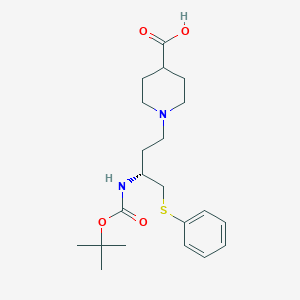
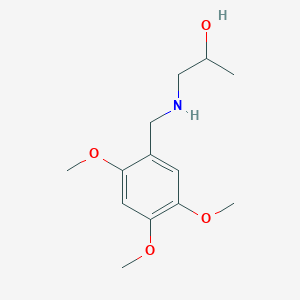
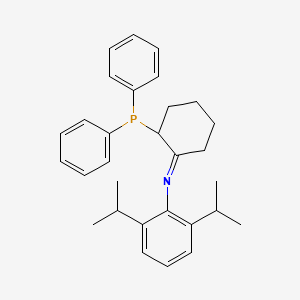


![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
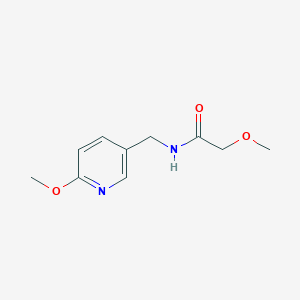

![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)
